molecular formula C11H14BrNO B8011433 1-(3-Bromo-4-methoxybenzyl)azetidine

1-(3-Bromo-4-methoxybenzyl)azetidine

Cat. No.: B8011433
M. Wt: 256.14 g/mol
InChI Key: PGSBDSSHLXTFAU-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles . This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxybenzyl)azetidine typically involves the reaction of 3-bromo-4-methoxybenzylamine with an appropriate azetidine precursor. One common method includes the use of azetidine-2-carboxylic acid derivatives under specific reaction conditions to form the desired product .

Industrial Production Methods: Industrial production methods for azetidines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxybenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized azetidines .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-4-3-9(7-10(11)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSBDSSHLXTFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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